TR-Peg7-OH

PROTAC ADC PEG Linker

TR-Peg7-OH (CAS 745048-17-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker of the 'TR-PEGn-OH' family, characterized by a trityl (triphenylmethyl) protecting group on one terminus and a free hydroxyl group on the other. This structure defines its primary role as a non-cleavable, 7-unit PEG linker in the assembly of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Molecular Formula C33H44O8
Molecular Weight 568.7 g/mol
Cat. No. B14019322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTR-Peg7-OH
Molecular FormulaC33H44O8
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C33H44O8/c34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40-28-29-41-33(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-15,34H,16-29H2
InChIKeyRYNGCFKRTLHVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TR-Peg7-OH: The 7-Unit Trityl-PEG Linker for PROTAC and ADC Synthesis


TR-Peg7-OH (CAS 745048-17-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker of the 'TR-PEGn-OH' family, characterized by a trityl (triphenylmethyl) protecting group on one terminus and a free hydroxyl group on the other . This structure defines its primary role as a non-cleavable, 7-unit PEG linker in the assembly of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The trityl group provides orthogonal protection, enabling selective deprotection under mild acidic conditions for subsequent conjugation steps .

Workflow Heterobifunctional PEG linker for PROTAC and ADC synthesis
Key Feature Monodisperse 7-unit PEG spacer with trityl-protected hydroxyl
Deprotection Mild acid-labile trityl group enables orthogonal conjugation steps

TR-Peg7-OH: Why Linker Length and Protecting Group Chemistry Preclude Simple Substitution


The functional performance of a PEG linker in a PROTAC or ADC construct is not solely defined by its general chemical class but is a direct function of its precise physicochemical properties. The number of ethylene glycol (EG) units dictates the linker's length, flexibility, and overall hydrophilicity, which are critical parameters for ternary complex formation and aqueous solubility . Substituting TR-Peg7-OH with a shorter analog (e.g., TR-PEG2-OH) may compromise solubility and spatial reach, while a longer variant (e.g., TR-PEG9-OH) may introduce unwanted flexibility or increase hydrodynamic radius, potentially affecting cellular permeability . Furthermore, the trityl protecting group's specific acid-lability differs from other common protecting groups (e.g., Boc, Fmoc), dictating the compatibility of the linker with downstream synthetic steps . Therefore, generic substitution without a systematic evaluation of these molecular-level differentiators introduces significant risk to the reproducibility and efficacy of the final bioconjugate.

PEG Unit Count Shorter or longer PEG chains (e.g., TR-PEG2, TR-PEG9) alter linker length and flexibility, which may compromise spatial reach in ternary complex formation.
Protecting Group Chemistry Trityl’s acid-labile deprotection differs from base-labile Boc or Fmoc; substitution may require re‑optimization of synthetic sequences.
Hydrophilicity Shift Fewer PEG units reduce aqueous solubility, potentially limiting bioconjugation efficiency or biological assay performance.

TR-Peg7-OH Quantitative Differentiation: Comparative Analysis of PEG Chain Length on Key Physicochemical Properties


PEG Chain Length Differentiation: 7 Units vs. 2, 5, and 9 Unit Analogs

TR-Peg7-OH is differentiated from its closest in-class analogs by its specific PEG chain length of 7 ethylene glycol units. This parameter directly determines its molecular weight, spatial reach, and hydrophilic character. The following table provides a quantitative comparison against TR-PEG2-OH, TR-PEG5-OH, and TR-PEG9-OH .

PEG Chain Length
Class-level
7 units (target) vs 2, 5, 9 units
Linker length influences spatial orientation for PROTAC ternary complex efficiency.
Data to verify; empirical validation advised.
PROTAC ADC PEG Linker Chain Length Molecular Weight

Molecular Weight and Formula: Differentiating Factor from TR-PEG2-OH and TR-PEG9-OH

TR-Peg7-OH possesses a distinct molecular weight (568.7 g/mol) and formula (C₃₃H₄₄O₈) that set it apart from analogs with different PEG chain lengths . This is a key identifier for procurement and quality control, ensuring the correct compound is used for synthesis. The compound is supplied with a purity of ≥95% .

Molecular Weight
Class-level
568.7 g/mol vs 480.6 (TR-PEG2) and 612.8 (TR-PEG9)
MW confirms identity and aids molarity calculations.
Supplier‑reported values; verify with CoA.
Molecular Weight Molecular Formula Physicochemical Property Purity

Enhanced Aqueous Solubility Conferred by the 7-Unit PEG Spacer

The hydrophilic nature of the PEG chain is a critical design feature for improving the aqueous solubility of hydrophobic PROTAC or ADC payloads. While specific numerical solubility data for TR-Peg7-OH is not directly available, the relationship between PEG chain length and water solubility is well-established in the literature: increasing the number of ethylene glycol units within a PEG chain improves water solubility properties . This class-level inference supports that the 7-unit PEG spacer in TR-Peg7-OH will confer greater hydrophilicity compared to shorter-chain analogs like TR-PEG2-OH (2 units) , thereby enhancing the overall solubility of the final conjugate.

Aqueous Solubility
Class-level
7-unit PEG spacer increases hydrophilicity vs 2‑unit analog
Supports improved solubility of hydrophobic payloads.
Class‑level inference; direct solubility data to verify.
Solubility Hydrophilicity Aqueous Media PROTAC Synthesis

Synthetic Utility: Trityl Group as an Orthogonal Protecting Group

The trityl (triphenylmethyl) protecting group is a defining feature of TR-Peg7-OH, providing a distinct synthetic handle for orthogonal protection/deprotection strategies. This group can be selectively removed under mildly acidic conditions or via hydrogenolysis, without affecting other common protecting groups like Boc (base-labile) or Fmoc (base-labile) . This orthogonality is not universally shared by other PEG linkers that may feature amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) termini which have different stability and reactivity profiles.

Orthogonal Protection
Class-level
Trityl (acid‑labile) vs Boc/Fmoc (base‑labile)
Enables sequential deprotection in multi‑step PROTAC synthesis.
General protecting group chemistry; confirm compatibility.
Trityl Protecting Group Orthogonal Chemistry Synthesis Acid-Labile

TR-Peg7-OH: Optimal Application Scenarios Based on Linker Length and Chemistry


Synthesis of PROTACs Requiring an Intermediate-Length, Flexible PEG Spacer

TR-Peg7-OH is ideally suited as a linker in PROTACs where an intermediate distance between the target protein and E3 ligase ligands is hypothesized to be optimal for ternary complex formation. Its 7-unit PEG chain provides a balance between the minimal reach of a short linker (e.g., 2 or 5 units) and the potential for excessive flexibility or reduced permeability of a longer linker (e.g., 9 units) . This property is critical during the linker optimization phase of PROTAC development, where systematic variation in linker length is a key strategy to maximize degradation efficiency.

Orthogonal Conjugation Strategies in ADC Payload Attachment

In ADC construction, TR-Peg7-OH serves as a non-cleavable linker for attaching a cytotoxic payload to a monoclonal antibody. The trityl-protected hydroxyl group allows for the introduction of a specific reactive handle on the PEG chain, which can be deprotected under mild acidic conditions that do not compromise the structural integrity of the antibody . This orthogonal protection strategy is essential when the antibody or payload contains other sensitive functional groups (e.g., amines, thiols) that could react with standard, non-protected bifunctional linkers.

Enhancing Aqueous Solubility of Hydrophobic Small Molecule Ligands

A common challenge in PROTAC development is the poor aqueous solubility of the target-binding small molecule ligand. The PEG7 chain of TR-Peg7-OH provides a significant hydrophilic spacer that can be used to increase the overall solubility of the final PROTAC molecule in aqueous biological buffers, facilitating in vitro assays and improving the likelihood of favorable in vivo pharmacokinetic properties . This application scenario is particularly relevant when the warhead ligand has a high clogP and limited solubility.

Application
Selection Property
Validation Focus
PROTACs requiring intermediate-length flexible spacer
PEG7 unit count (balance reach vs flexibility)
Ternary complex formation efficiency
ADC orthogonal conjugation payload attachment
Trityl acid-labile protection
Conjugation step compatibility without antibody damage
Solubility enhancement of hydrophobic small-molecule ligands
PEG7 hydrophilicity
Aqueous solubility improvement of final conjugate

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